N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide

CNS receptor selectivity Dopamine D3/D2 PET tracer development

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide (CID belongs to the sulfonamide-linked phenylpiperazine benzamide class, a scaffold frequently explored in central nervous system (CNS) drug discovery programs targeting dopamine and serotonin receptors. Its structure comprises a 2-methoxybenzamide head group connected via a sulfonylethyl linker to a 2-fluorophenylpiperazine tail.

Molecular Formula C20H24FN3O4S
Molecular Weight 421.49
CAS No. 897613-50-2
Cat. No. B2982759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide
CAS897613-50-2
Molecular FormulaC20H24FN3O4S
Molecular Weight421.49
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
InChIInChI=1S/C20H24FN3O4S/c1-28-19-9-5-2-6-16(19)20(25)22-10-15-29(26,27)24-13-11-23(12-14-24)18-8-4-3-7-17(18)21/h2-9H,10-15H2,1H3,(H,22,25)
InChIKeyGJBQGJDDAYGWBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide (CAS 897613-50-2) Procurement-Relevant Profile


N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide (CID 16825821) belongs to the sulfonamide-linked phenylpiperazine benzamide class, a scaffold frequently explored in central nervous system (CNS) drug discovery programs targeting dopamine and serotonin receptors. Its structure comprises a 2-methoxybenzamide head group connected via a sulfonylethyl linker to a 2-fluorophenylpiperazine tail. Computed physicochemical properties include a molecular weight of 421.5 g/mol, XLogP3-AA of 2.1, topological polar surface area of 87.3 Ų, and one hydrogen bond donor [1]. The compound is a research-grade synthetic small molecule available through multiple chemical suppliers for in vitro pharmacological profiling.

Why N-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide Cannot Be Replaced by In-Class Analogs


Within this chemotype, seemingly minor structural variants (e.g., 2-fluoro vs. 4-fluoro on the phenylpiperazine ring, or 2-methoxy vs. 3-methoxy on the benzamide) can produce divergent receptor subtype selectivity and enzyme inhibition profiles. N-Phenylpiperazine analogs have been shown to achieve >500-fold selectivity between D3 and D2 dopamine receptor subtypes through precise substitution patterns [1]. Similarly, the position of the methoxy group on the benzamide ring has been reported to influence acetylcholinesterase (AChE) inhibitory activity within sulfonyl-linked piperazine benzamide derivatives . Consequently, procurement of a specific positional isomer or substitution variant is essential when a defined pharmacological readout is required; generic replacement by a close analog risks introducing uncharacterized shifts in target engagement or off-target liability.

Quantitative Differentiation Evidence for N-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide


Fluorine Position on Phenylpiperazine: 2-Fluoro vs. 4-Fluoro Substitution

In N-phenylpiperazine series, the position of fluorine substitution on the phenyl ring is a critical determinant of dopamine receptor subtype selectivity. While no direct head-to-head radioligand binding data are publicly available for CAS 897613-50-2 versus its 4-fluoro isomer (CAS 897618-61-0), class-level evidence demonstrates that N-phenylpiperazine analogs with specific fluoride substitution patterns can achieve >500-fold D3 vs. D2 selectivity [1]. The distinct electronic and steric properties of 2-fluoro versus 4-fluoro substitution (differing Hammett σ_m = 0.34 vs. σ_p = 0.06) are predicted to alter piperazine basicity and receptor binding pocket interactions, as reviewed for 4-[18F]fluorophenylpiperazines used in PET imaging [2]. Both isomers share computed MW (421.5 g/mol), XLogP3-AA (2.1), and TPSA (87.3 Ų) [3][4], making them chromatographically challenging to resolve and underscoring the procurement risk of isomer mis-identity.

CNS receptor selectivity Dopamine D3/D2 PET tracer development

Methoxy Position on Benzamide: 2-Methoxy vs. 3-Methoxy Isomer

The 2-methoxy substitution on the benzamide ring differs from the 3-methoxy isomer (CAS 897618-34-7) in the orientation of the methoxy group relative to the amide bond. In related sulfonyl-linked piperazine benzamides, the 2-methoxy isomer has been reported to inhibit acetylcholinesterase (AChE), whereas the 3-methoxy positional isomer is documented as a distinct chemical entity with potentially divergent bioactivity [1]. The ortho-methoxy group can form an intramolecular hydrogen bond with the amide NH, constraining the conformational ensemble relative to the meta-methoxy analog, a structural feature known to influence target binding kinetics in benzamide-based inhibitors.

Acetylcholinesterase inhibition Alzheimer's disease CNS pharmacology

Chlorine vs. Fluorine at 5-Position: 5-Chloro Derivative (CAS 904827-40-3)

The 5-chloro derivative (CAS 904827-40-3, C20H23ClFN3O4S, MW 455.9) [1] represents a commonly stocked analog with a heavier halogen at the benzamide 5-position. Introduction of chlorine increases molecular weight by ~34 Da and lipophilicity (estimated ΔclogP ≈ +0.7 vs. the des-chloro parent) relative to the target compound (MW 421.5) [2]. In benzamide-based drug discovery, 5-chloro substitution has been associated with altered CYP450 metabolic profiles and potentially reduced oxidative metabolism compared to the unsubstituted parent, though no compound-specific metabolic stability data are publicly available. The significant difference in physicochemical properties (MW, lipophilicity) between these two compounds means they are not chromatographically interchangeable and may exhibit different pharmacokinetic behaviors in downstream assays.

Halogen substitution Metabolic stability CYP inhibition

Recommended Application Scenarios for N-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide Based on Available Evidence


CNS Dopamine Receptor Subtype Profiling Panels

Given the class-level precedent for N-phenylpiperazine analogs achieving nanomolar affinity at D3 dopamine receptors with high subtype selectivity [1], this compound is suitable for inclusion in focused screening panels aimed at differentiating D2-like receptor subtype engagement. The 2-fluorophenyl substitution pattern provides a structurally distinct complement to the 4-fluorophenyl isomer (CAS 897618-61-0), enabling comparative structure-activity relationship (SAR) mapping within the same screening campaign [2].

Acetylcholinesterase Inhibitor Screening and SAR Studies

Based on the reported acetylcholinesterase inhibitory activity of the closely related 2-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide , the target compound is a logical candidate for AChE biochemical and cell-based assays, particularly when compared against the 3-methoxybenzamide regioisomer (CAS 897618-34-7) to establish the contribution of methoxy position to enzyme inhibition potency.

Chemical Probe for Fluorine Position–Activity Relationship Studies

The target compound serves as a 2-fluoro reference point in a matched molecular pair analysis with its 4-fluoro isomer (CAS 897618-61-0) [2]. Such pairs are valuable for investigating the influence of fluorine regiochemistry on target binding, selectivity, and metabolic stability without altering molecular formula or key computed descriptors (MW, TPSA, HBD/HBA counts are identical). This application is particularly relevant for PET tracer development programs where fluorine-18 radiolabeling position is critical [3].

Physicochemical Benchmarking in CNS Multiparameter Optimization (MPO) Workflows

With computed properties (MW 421.5, XLogP3-AA 2.1, TPSA 87.3 Ų, HBD 1) that reside within favorable CNS drug-like space [2], this compound can serve as a baseline reference for MPO scoring relative to more lipophilic analogs such as the 5-chloro derivative (estimated XLogP3-AA ~2.8) [4]. This aids medicinal chemistry teams in tracking the impact of halogenation on CNS MPO desirability scores.

Quote Request

Request a Quote for N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.